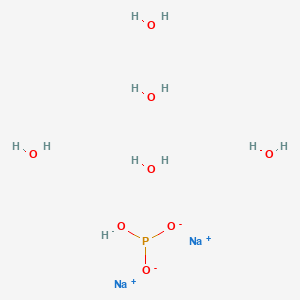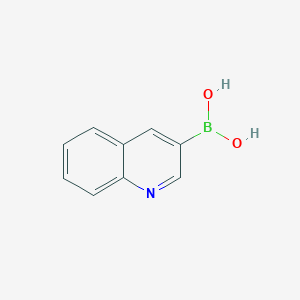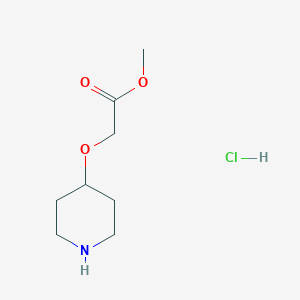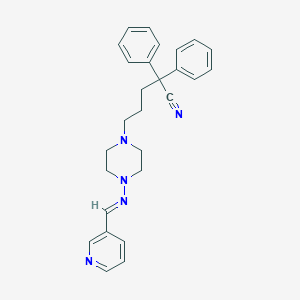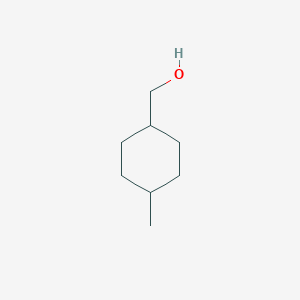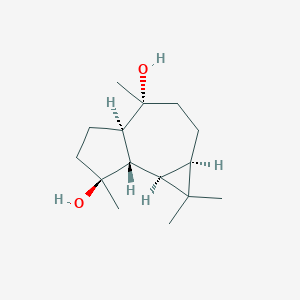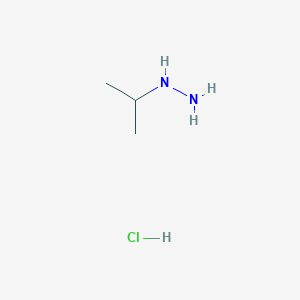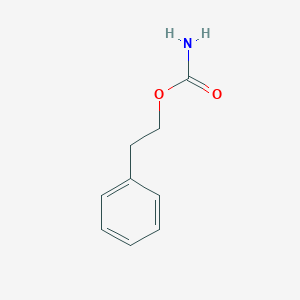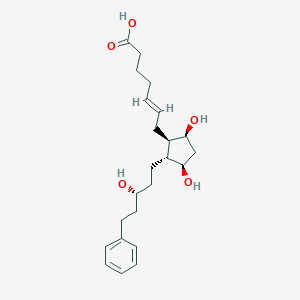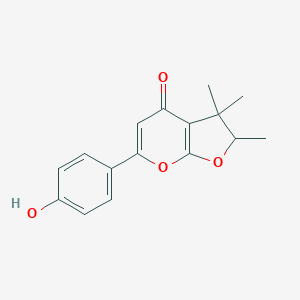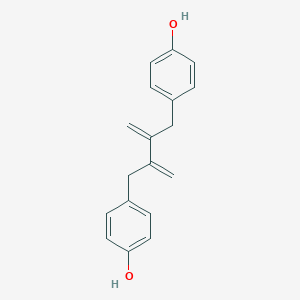
Anolignan B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anolignan B is a chemical compound with the formula C₁₈H₁₈O₂ . It is a type of lignan, a class of compounds found in plants . Anolignan B is specifically found in the ground stems of Anogeissus acuminata .
Molecular Structure Analysis
Anolignan B consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3 . The molecule contains a total of 38 atoms, including 18 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis
Anolignan B has a molecular mass of 266.334 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 468.4±35.0 °C at 760 mmHg, and a flash point of 221.9±20.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Activities
Anolignan B, isolated from the roots of Terminalia sericea, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It also exhibited anti-inflammatory properties, inhibiting the cyclooxygenase enzymes COX-1 and COX-2. Notably, anolignan B did not demonstrate any potential mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Anticancer Potential
Anolignan B, along with other compounds from Terminalia bellerica, has been identified as a potential inhibitor of estrogen receptor alpha (ER-α), which is implicated in breast cancer. This compound demonstrated the highest docking score towards ER-α in an in silico study, suggesting its potential as a selective inhibitor in breast cancer treatment (Chakrabarty, 2017).
Synthesis Methods
Research on anolignan B includes the development of synthesis methods, such as using ruthenium-catalyzed cross-enyne metathesis. This method was instrumental in constructing the 1,3-diene moieties of anolignan A and B, demonstrating the feasibility of producing these compounds in a laboratory setting (Mori, Tonogaki, & Nishiguchi, 2002).
Propriétés
Numéro CAS |
158081-98-2 |
|---|---|
Nom du produit |
Anolignan B |
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |
InChI |
InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |
Clé InChI |
VVKZAZVVUAFFGF-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
SMILES canonique |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
Autres numéros CAS |
158081-98-2 |
Synonymes |
2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



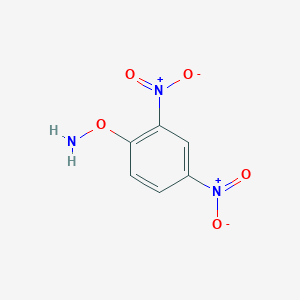
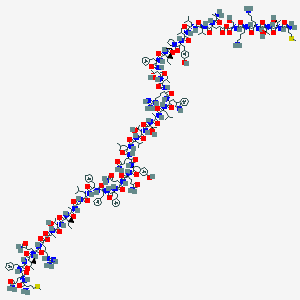
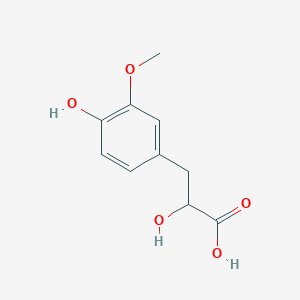
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
